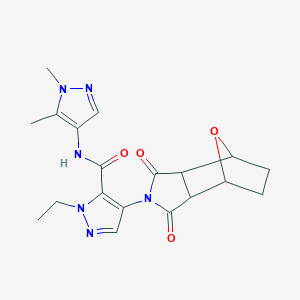
N-(1,5-dimethyl-1H-pyrazol-4-yl)-4-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-(3,5-DIOXO-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound characterized by its complex molecular structure. This compound features multiple functional groups, including pyrazole rings, a carboxamide group, and a tricyclic system. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-(3,5-DIOXO-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE likely involves multiple steps, including the formation of pyrazole rings and the assembly of the tricyclic system. Typical synthetic routes may include:
Formation of Pyrazole Rings: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Assembly of the Tricyclic System: This may involve cyclization reactions, often facilitated by catalysts or specific reaction conditions.
Coupling Reactions: The final step may involve coupling the pyrazole rings with the tricyclic system using reagents such as coupling agents or catalysts.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized for each step.
Use of Catalysts: Catalysts may be employed to increase reaction rates and selectivity.
Purification Techniques: Techniques such as crystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-(3,5-DIOXO-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions can occur at the pyrazole rings or the tricyclic system, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Nucleophiles/Electrophiles: Halogens, alkylating agents, acylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-(3,5-DIOXO-10-OXA-4-AZATRICYCLO[521
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-(3,5-DIOXO-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-(3,5-DIOXO-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-4-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE: Similar structure with a methyl group instead of an ethyl group.
N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-(3,5-DIOXO-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-4-YL)-1-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE: Similar structure with a propyl group instead of an ethyl group.
Uniqueness
The uniqueness of N5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-(3,5-DIOXO-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups and its potential biological activities. The presence of the tricyclic system and the specific substitution pattern on the pyrazole rings may confer unique properties compared to similar compounds.
Properties
Molecular Formula |
C19H22N6O4 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
N-(1,5-dimethylpyrazol-4-yl)-4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C19H22N6O4/c1-4-24-16(17(26)22-10-7-20-23(3)9(10)2)11(8-21-24)25-18(27)14-12-5-6-13(29-12)15(14)19(25)28/h7-8,12-15H,4-6H2,1-3H3,(H,22,26) |
InChI Key |
RXPBIVTWLKPDDB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)N2C(=O)C3C4CCC(C3C2=O)O4)C(=O)NC5=C(N(N=C5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10923994.png)

![N-[1-(4-methoxyphenyl)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10924006.png)
![N-(2,3-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10924013.png)
![3-methyl-N-[1-(4-methylphenyl)propyl]-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10924017.png)

![3-(4-Methylphenyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B10924030.png)
![methyl 5-{[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate](/img/structure/B10924031.png)
![6-(3-methoxyphenyl)-1,3-dimethyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10924039.png)
![1-benzyl-3,6-dimethyl-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10924048.png)
![methyl 4-{[4-bromo-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10924051.png)
![(2E)-3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one](/img/structure/B10924065.png)
![5-methyl-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B10924074.png)
